Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). [, , , , ] It is classified as a biological therapeutic agent and plays a significant role in scientific research exploring cholesterol regulation and cardiovascular disease. [, , , , ] Alirocumab's research applications focus on its impact on lipid metabolism, atherosclerosis development, and potential therapeutic benefits in various cardiovascular disease models.
Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. By binding to PCSK9, alirocumab prevents it from interacting with low-density lipoprotein receptors (LDLR), thereby increasing the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This mechanism significantly lowers LDL-C levels, making it an essential therapeutic option for patients with hypercholesterolemia, particularly those who are statin-resistant or require additional LDL-C reduction despite statin therapy .
Alirocumab is produced using recombinant DNA technology in Chinese Hamster Ovary cell suspension cultures. It is classified as a monoclonal antibody and falls under the category of lipid-lowering agents, specifically PCSK9 inhibitors. The drug is marketed under the brand name Praluent and has been approved by various international regulatory agencies for the treatment of hypercholesterolemia .
The synthesis of alirocumab involves several key steps:
Alirocumab consists of two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped structure typical of immunoglobulins. The molecular weight of alirocumab is approximately 51 kDa for the heavy chain and 23 kDa for the light chain, resulting in a total molecular weight of around 150 kDa . The specific amino acid sequence of alirocumab has been optimized for high affinity and specificity towards PCSK9.
Alirocumab primarily engages in non-covalent interactions with PCSK9, inhibiting its ability to bind to LDLR. The reaction can be summarized as follows:
This complex formation prevents PCSK9 from mediating the degradation of LDLR, thereby enhancing LDL clearance from circulation . The pharmacodynamics of this interaction involve target-mediated drug disposition, where the binding of alirocumab to PCSK9 leads to a reduction in free PCSK9 levels in plasma.
The mechanism of action for alirocumab involves several steps:
Alirocumab is primarily utilized in clinical settings for:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4